[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcarbamothioylhydrazinylidene group and a dichlorobenzoate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-formylphenyl 2,4-dichlorobenzoate with phenylcarbamothioylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoate moiety may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups replacing the dichlorobenzoate moiety.
Scientific Research Applications
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate include:
Vanillin acetate: A compound with a similar aromatic structure and functional groups.
Ethyl acetoacetate: An ester with similar reactivity in organic synthesis.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
CAS No. |
340223-59-8 |
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Molecular Formula |
C21H15Cl2N3O2S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-15-8-11-18(19(23)12-15)20(27)28-17-9-6-14(7-10-17)13-24-26-21(29)25-16-4-2-1-3-5-16/h1-13H,(H2,25,26,29)/b24-13+ |
InChI Key |
BREZPRYZWDMUSI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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